REACTION_CXSMILES
|
C([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([C:11]2[CH:19]=[CH:18][C:14]([C:15]([NH2:17])=O)=[CH:13][CH:12]=2)[N:6]=1)CCC.[CH2:20](Cl)[CH2:21]Cl.P(Cl)(Cl)(Cl)=O.[CH3:29][CH2:30]OCC>>[CH2:29]([C:10]1[CH:9]=[N:8][C:7]([C:11]2[CH:12]=[CH:13][C:14]([C:15]#[N:17])=[CH:18][CH:19]=2)=[N:6][CH:5]=1)[CH2:30][CH2:20][CH3:21]
|
Name
|
4-(4-n-butylpyrimid-2-yl)-benzoic acid amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=NC(=NC=C1)C1=CC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 90 minutes in a mixture of 250 ml
|
Duration
|
90 min
|
Type
|
WASH
|
Details
|
is washed with 2-N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 11.77 g
|
Type
|
DISTILLATION
|
Details
|
of 5-n-butyl-2-(4-cyanophenyl)-pyrimidine which are distilled in a high vacuum
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C=1C=NC(=NC1)C1=CC=C(C=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |